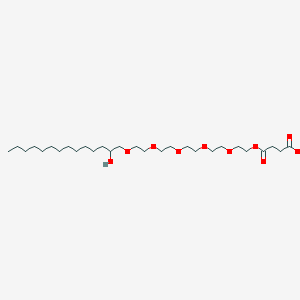
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one typically involves the condensation of 2-chlorophenyl derivatives with appropriate flavonoid precursors. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation reaction. The process may also involve steps like methylation and hydroxylation to introduce the methoxy and hydroxy groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Cell Signaling: The compound can modulate cell signaling pathways, leading to effects such as apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one: Lacks the methoxy group, which may affect its biological activity.
2-(2-Chlorophenyl)-5-hydroxy-3-methoxy-4H-1-benzopyran-4-one: Lacks one hydroxy group, potentially altering its antioxidant properties.
2-(2-Chlorophenyl)-3-methoxy-4H-1-benzopyran-4-one: Lacks both hydroxy groups, which may significantly reduce its biological activity.
Uniqueness
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one is unique due to the presence of both methoxy and hydroxy groups, which contribute to its potent antioxidant and therapeutic properties. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
95055-78-0 |
|---|---|
Formule moléculaire |
C16H11ClO5 |
Poids moléculaire |
318.71 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-5,7-dihydroxy-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H11ClO5/c1-21-16-14(20)13-11(19)6-8(18)7-12(13)22-15(16)9-4-2-3-5-10(9)17/h2-7,18-19H,1H3 |
Clé InChI |
APRMGMYWXFFGOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



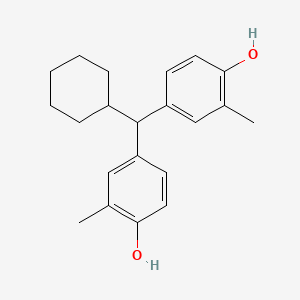
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)


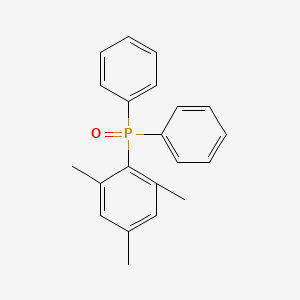
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
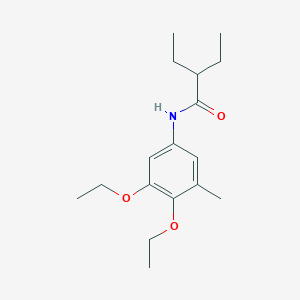
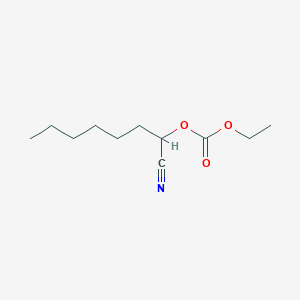
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)
